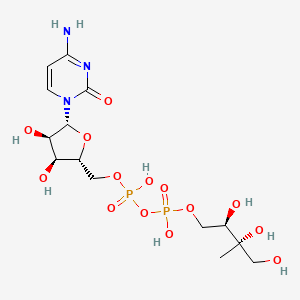
4-CDP-2-C-methyl-D-erythritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol is a chemical compound that plays a crucial role in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. This pathway is an alternative to the mevalonate pathway and is found in many bacteria, algae, and plants. The compound is an intermediate in the biosynthesis of isoprenoids, which are essential for various biological functions, including cell membrane integrity, hormone regulation, and electron transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol typically involves the phosphorylation of 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 4-(cytidine 5-phosphate)-2-C-methylerythritol kinase. This reaction requires cytidine triphosphate (CTP) as a substrate and occurs under physiological conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that overexpress the necessary enzymes in the MEP pathway. This approach allows for the efficient and sustainable production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol undergoes several types of reactions, including phosphorylation, cyclization, and reduction. These reactions are essential for its conversion into downstream isoprenoid intermediates .
Common Reagents and Conditions:
Phosphorylation: Utilizes cytidine triphosphate (CTP) and specific kinases.
Cyclization: Involves the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase.
Reduction: Requires reductases and cofactors such as NADPH.
Major Products: The major products formed from these reactions include 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) and isopentenyl diphosphate (IPP), which are key intermediates in the biosynthesis of various isoprenoids .
Scientific Research Applications
4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of isoprenoids and related compounds.
Biology: Studied for its role in the MEP pathway and its potential as a target for antibacterial agents.
Medicine: Investigated for its potential in developing new antibiotics, as the MEP pathway is absent in humans but present in many pathogenic bacteria.
Industry: Utilized in the production of biofuels and other industrial chemicals derived from isoprenoids.
Mechanism of Action
The compound exerts its effects by participating in the MEP pathway, where it is phosphorylated and cyclized to form downstream intermediates. The molecular targets include various enzymes in the pathway, such as 4-(cytidine 5-phosphate)-2-C-methylerythritol kinase and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. These enzymes facilitate the conversion of the compound into essential isoprenoid precursors .
Comparison with Similar Compounds
Cytidine diphosphate-choline (CDP-choline): An intermediate in the generation of phosphatidylcholine from choline.
Cytidine diphosphate (CDP): A nucleoside diphosphate involved in various biochemical pathways.
Uniqueness: 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol is unique due to its specific role in the MEP pathway, which is distinct from the mevalonate pathway found in humans. This makes it a valuable target for developing selective antibacterial agents that do not affect human cells .
Properties
CAS No. |
263016-94-0 |
|---|---|
Molecular Formula |
C14H25N3O14P2 |
Molecular Weight |
521.31 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] hydrogen phosphate |
InChI |
InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/t7-,8-,10-,11-,12-,14+/m1/s1 |
InChI Key |
YFAUKWZNPVBCFF-XHIBXCGHSA-N |
SMILES |
CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O |
Isomeric SMILES |
C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O |
Canonical SMILES |
CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O |
Key on ui other cas no. |
263016-94-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride](/img/structure/B1214556.png)
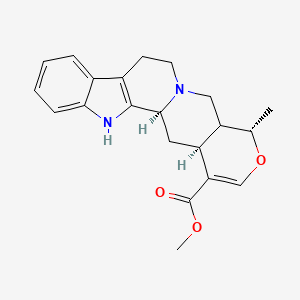
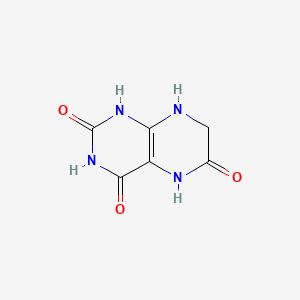
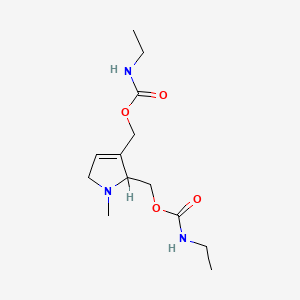
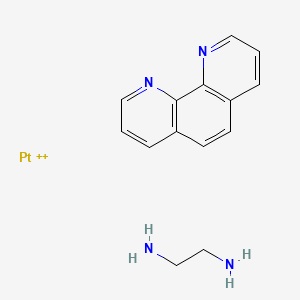
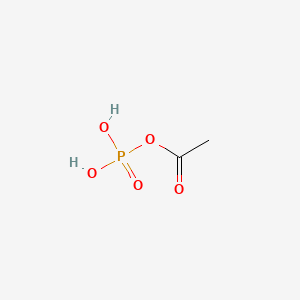

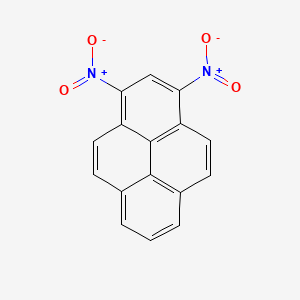
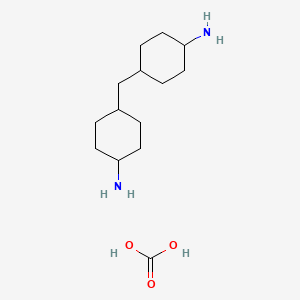

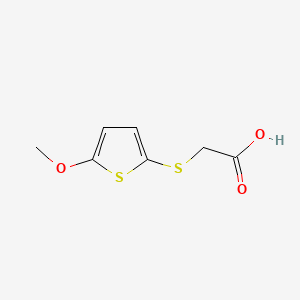
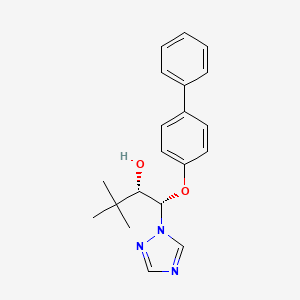
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecane](/img/structure/B1214565.png)

